molecular formula C17H18N4O4 B2626930 N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428358-53-5

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

カタログ番号: B2626930
CAS番号: 1428358-53-5
分子量: 342.355
InChIキー: SRQCDRKETNKZDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a synthetic small molecule characterized by a pyrazolo[5,1-b][1,3]oxazine core fused with a carboxamide group and a 2-oxo-3-phenyloxazolidinylmethyl substituent. The carboxamide group enhances hydrogen-bonding capacity, which may influence target binding and solubility. Structural studies of such compounds often employ crystallographic tools like SHELX and SIR97 for refinement and analysis .

特性

IUPAC Name

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-15(14-10-19-21-7-4-8-24-16(14)21)18-9-13-11-20(17(23)25-13)12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQCDRKETNKZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCC3CN(C(=O)O3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolidinone moiety, which can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions. The pyrazolo[5,1-b][1,3]oxazine ring system can be constructed via cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

化学反応の分析

Types of Reactions

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxadiazole and pyrazole have shown promising results against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives displayed substantial growth inhibition against multiple cancer types, including ovarian and lung cancers . The incorporation of the pyrazolo[5,1-b][1,3]oxazine moiety may enhance these effects due to its unique electronic properties and ability to interact with biological targets.

Antimicrobial Properties

Compounds containing oxazolidinone and oxadiazole frameworks have been noted for their antimicrobial activities. The presence of heterocycles often increases the biological profile of these compounds, leading to enhanced activity against bacteria and fungi . Studies have highlighted the effectiveness of related compounds against strains such as Staphylococcus aureus and Escherichia coli.

Synthesis Strategies

The synthesis of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multi-step reactions starting from easily accessible precursors. The synthetic route may include:

  • Formation of the oxazolidinone core through condensation reactions.
  • Introduction of the pyrazolo[5,1-b][1,3]oxazine structure via cyclization methods.
  • Final carboxamide formation by reacting with appropriate amine sources.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of structurally similar compounds derived from pyrazole and oxadiazole frameworks. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., SNB-19 and OVCAR-8), suggesting a strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial activity. The results showed that several compounds had comparable or superior activity to standard antibiotics against Gram-positive and Gram-negative bacteria .

作用機序

The mechanism of action of N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The pyrazolo-oxazine scaffold is versatile, with modifications at the 3-position (carboxamide/sulfonamide) and substituent groups dictating pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo-Oxazine Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported) References
Target Compound Pyrazolo-oxazine 2-Oxo-3-phenyloxazolidinylmethyl, carboxamide ~343 Oxazolidinone, carboxamide Not specified -
GDC-2394 (NLRP3 inhibitor) Pyrazolo-oxazine Hexahydro-s-indacenylcarbamoyl, methylamino, sulfonamide ~490* Sulfonamide, methylamino NLRP3 inhibition (IC₅₀: <100 nM)
N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide Pyrazolo-oxazine Pyridin-2-ylmethyl, carboxamide ~285 Pyridine, carboxamide Not specified
LFM (N-[(4-fluorophenyl)methyl]-pyrazolo-oxazine-3-carboxamide) Pyrazolo-oxazine 4-Fluorobenzyl, carboxamide 275 Fluorobenzyl, carboxamide Not specified
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-boronic acid pinacol ester Pyrazolo-oxazine Boronic acid pinacol ester ~319 Boronic ester Synthetic intermediate

*Estimated based on molecular formula.

Key Differences and Implications

Substituent Effects on Target Engagement
  • GDC-2394 : The sulfonamide group increases acidity (pKa ~10–12), improving solubility and enabling ionic interactions with basic residues in the NLRP3 binding pocket .
  • LFM : The 4-fluorobenzyl group introduces electronegativity, enhancing metabolic stability and lipophilicity (LogP ~2.5*) compared to the target compound .
Pharmacokinetic and Physicochemical Properties
  • Molecular Weight : GDC-2394’s higher molecular weight (~490 g/mol) may limit blood-brain barrier penetration, whereas the target compound (~343 g/mol) falls within the optimal range for CNS activity.

生物活性

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H19N3O6
  • Molecular Weight : 435.88 g/mol

This complex structure incorporates an oxazolidinone moiety and a pyrazolo[5,1-b][1,3]oxazine framework, which are known for their diverse biological activities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cbl-b : The compound has been associated with the inhibition of Cbl-b, an E3 ubiquitin ligase involved in the regulation of immune responses. This inhibition could enhance T-cell activation and proliferation, making it a candidate for immunotherapeutic applications .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazolidinones possess significant antimicrobial properties. The presence of the oxazolidinone structure is crucial for its activity against various bacterial strains .
  • Cytotoxic Effects : The compound has shown cytotoxicity against cancer cell lines, indicating potential anti-cancer properties. Its mechanism may involve inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways .

Antimicrobial Activity

A study on related oxazolidinone derivatives demonstrated strong bactericidal effects against Staphylococcus spp., suggesting that similar compounds could exhibit comparable activity. The mechanism of action was linked to the inhibition of biofilm formation and disruption of bacterial cell wall synthesis .

Cytotoxicity Studies

The cytotoxicity profile was evaluated using various cancer cell lines (e.g., A549 and HepG2). Results indicated that certain concentrations of the compound enhanced cell viability while others exhibited significant cytotoxic effects:

Dose (µM)Cell Line A (Viability %)Cell Line B (Viability %)
2007768
15089104
1009292
507467
2597103
12109121
68798

Note : Values above 100% indicate increased metabolic activity in treated cells compared to controls .

Case Study on Anti-Cancer Activity

In a study evaluating the anti-cancer potential of oxazolidinone derivatives, N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide was tested against several solid tumor cell lines. The results showed varying levels of cytotoxicity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents .

In Vivo Studies

Further research is needed to explore the in vivo efficacy and safety profile of this compound. Animal models could provide insights into its pharmacokinetics and therapeutic potential in treating infections or tumors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。